3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride
説明
BenchChem offers high-quality 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-(aminomethyl)-4-methoxy-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-11-6-2-3-9-7(10)5(6)4-8;/h2-3H,4,8H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHHZGQGPHTQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-(Aminomethyl)-4-methoxypyridin-2(1H)-one Hydrochloride: A Comprehensive Technical Guide on Synthesis, Characterization, and Medicinal Chemistry Applications
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, the 2-pyridone motif has consistently emerged as a privileged scaffold. Specifically, 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride (CAS: 2171898-35-2) serves as a highly versatile, bifunctional building block [1]. This technical whitepaper dissects the physicochemical properties, strategic de novo synthesis, and analytical validation of this critical intermediate, providing a field-proven framework for its integration into active pharmaceutical ingredient (API) development.
Structural Dynamics and Physicochemical Profiling
Understanding the structural dynamics of this compound is essential for predicting its behavior in both synthetic workflows and biological environments. The 2-pyridone core exists in a tautomeric equilibrium (lactam vs. lactim); however, the electron-donating nature of the 4-methoxy group heavily stabilizes the lactam form. This stabilization is crucial because the lactam acts as a robust hydrogen-bond donor/acceptor pair, a feature frequently exploited to anchor molecules into the hinge regions of kinase and epigenetic targets (e.g., EZH2).
The selection of the hydrochloride salt form over the free base is a deliberate, causality-driven choice. The primary amine in the free base is highly susceptible to atmospheric oxidation and spontaneous dimerization. By isolating the compound as a hydrochloride salt, the amine is protonated, neutralizing its nucleophilicity and significantly enhancing the shelf-life and thermal stability of the intermediate.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Diagnostic Significance |
| Compound Name | 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride | Standard IUPAC nomenclature. |
| CAS Registry Number | 2171898-35-2 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C₇H₁₁ClN₂O₂ | Includes the HCl salt component. |
| Molecular Weight | 190.63 g/mol | Critical for stoichiometric calculations. |
| Base Monoisotopic Mass | 154.0742 Da | Primary target mass for high-resolution MS [2]. |
| SMILES (Free Base) | COC1=C(C(=O)NC=C1)CN | Structural string for computational modeling. |
| Physical State | Off-white to pale yellow crystalline powder | Visual indicator of crude purity. |
Mechanistic Rationale in Drug Design
As an Application Scientist, I frequently leverage this specific functionalized pyridone to bridge the gap between a target's hydrophobic pockets and solvent-exposed channels.
-
The 4-Methoxy Group: Acts as a steric and electronic tuning dial. It fills small hydrophobic pockets while increasing the electron density of the pyridone ring, strengthening its hydrogen-bonding capacity.
-
The 3-Aminomethyl Vector: Serves as the primary site for functionalization (e.g., coupling with carboxylic acids to form amides, or reacting with sulfonyl chlorides). Its methylene linker provides just enough rotational flexibility to allow the attached pharmacophore to navigate out of the binding pocket toward the solvent interface.
Figure 1: Pharmacophore mapping of the functionalized 2-pyridone scaffold in target binding.
Strategic De Novo Synthesis
The synthesis of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride requires precise regiocontrol. The workflow below outlines a scalable, three-phase approach starting from commercially available 4-methoxy-2-pyridone.
Figure 2: De novo synthetic workflow for 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride.
Causality Behind the Synthetic Strategy:
-
Why Vilsmeier-Haack? Direct aminomethylation (e.g., via a Mannich reaction) often yields a mixture of C3 and C5 substituted isomers. The Vilsmeier-Haack formylation is highly regioselective [3]. The synergistic electron-donating effects of the lactam nitrogen and the 4-methoxy group direct the electrophilic chloromethyleneiminium ion exclusively to the C3 position.
-
Why Oxime Reduction over Reductive Amination? Attempting a direct reductive amination of the aldehyde with ammonia frequently results in over-alkylation (secondary/tertiary amines). Isolating the oxime intermediate guarantees a 1:1 nitrogen-to-carbon ratio before reduction.
Self-Validating Experimental Protocols
In my laboratory, we treat every synthetic step as a self-validating system. The following protocols include embedded In-Process Controls (IPCs) to ensure absolute fidelity before proceeding to the next stage.
Phase 1: Regioselective Formylation (Vilsmeier-Haack)
-
Setup: Charge a dry, nitrogen-purged reactor with anhydrous N,N-dimethylformamide (DMF) (5.0 equiv) and cool to 0 °C.
-
Activation: Add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to form the active Vilsmeier reagent.
-
Addition: Introduce 4-methoxy-2-pyridone (1.0 equiv) in portions to control the exotherm.
-
Reaction: Heat the mixture to 60 °C for 4 hours.
-
Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The complete disappearance of the starting material (Rf ~0.4) and the appearance of a new UV-active spot (Rf ~0.6) confirms conversion.
-
-
Workup: Quench cautiously with ice-cold water. Adjust to pH 7 using saturated aqueous NaHCO₃ to precipitate 3-formyl-4-methoxy-2-pyridone. Filter, wash with cold water, and dry under vacuum.
Phase 2: Oxime Condensation
-
Setup: Suspend the aldehyde intermediate in absolute ethanol (10 volumes).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Causality Note: The sodium acetate buffer is critical; it neutralizes the HCl liberated from the hydroxylamine, preventing acid-catalyzed cleavage of the 4-methoxy ether.
-
Reaction: Reflux the mixture for 2 hours.
-
Self-Validation Check: Direct injection LC-MS must show the complete mass shift from the aldehyde to the oxime [M+H]⁺.
-
-
Workup: Cool to room temperature, filter the precipitated oxime, and wash with cold water to remove inorganic salts.
Phase 3: Reductive Amination & Salification
-
Setup: Transfer the oxime to a Parr hydrogenation vessel. Suspend in methanol containing 1.2 M HCl (2.0 equiv).
-
Causality Note: Conducting the reduction in an acidic medium immediately protonates the nascent primary amine. This prevents it from acting as a nucleophile and attacking unreacted oxime, thereby eliminating the formation of secondary amine dimers.
-
-
Catalysis: Add 10% Pd/C catalyst (10 wt%).
-
Reaction: Purge the vessel with N₂, then H₂. Stir under 40 psi of hydrogen gas at ambient temperature for 12 hours.
-
Workup: Filter the catalyst through a tightly packed Celite pad (Caution: Pyrophoric catalyst). Evaporate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude residue from ethanol/diethyl ether to yield the target compound as an off-white crystalline powder.
Analytical Characterization & Quality Control
A robust Quality Control (QC) framework is non-negotiable for intermediates destined for API synthesis. The table below summarizes the expected quantitative analytical data required to validate the structural integrity and purity of the synthesized batch.
Table 2: Analytical Characterization (NMR & MS)
| Technique | Key Signals / Parameters | Diagnostic Significance |
| ¹H NMR (DMSO-d₆) | δ 11.5 (br s, 1H), 8.2 (br s, 3H), 7.4 (d, 1H), 6.1 (d, 1H), 3.8 (s, 3H), 3.7 (m, 2H) | δ 8.2 confirms the protonated amine (-NH₃⁺). δ 3.7 confirms the methylene linker. The doublets at 7.4 and 6.1 confirm the intact, ortho-coupled pyridone ring protons. |
| ¹³C NMR (DMSO-d₆) | δ 165.2, 162.1, 141.5, 110.3, 95.4, 56.2, 34.1 | δ 165.2 and 162.1 validate the C=O and C-O carbons. δ 34.1 confirms the aminomethyl carbon framework. |
| LC-MS (ESI+) | m/z 155.08 [M+H]⁺ | Confirms the monoisotopic mass of the free base (154.07 Da) without fragmentation anomalies. |
| HPLC (UV 254 nm) | > 98% Area Under Curve (AUC) | Ensures the absence of des-methoxy or dimerized impurities prior to downstream coupling. |
References
-
PubChemLite. "Compound Summary for 2171898-35-2 (C7H10N2O2)." Université du Luxembourg / PubChem. Available at:[Link]
-
Chen, et al. "A Facile and Efficient Synthesis of Polyfunctionalized Pyridin-2(1H)-ones from β-Oxo Amides under Vilsmeier Conditions." Organic Letters, American Chemical Society (2007). Available at:[Link]
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A Comprehensive Technical Guide to the Physicochemical Characterization of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the full physicochemical characterization of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride, a substituted pyridinone of interest in pharmaceutical research and development. Given the limited publicly available data on this specific molecule, this document serves as a procedural and theoretical roadmap for researchers and drug development professionals. It outlines the requisite experimental protocols and the scientific rationale underpinning each method, from fundamental structural elucidation to the determination of key properties influencing bioavailability and formulation. This guide is structured to empower scientists to generate a complete and reliable data package for this compound, ensuring scientific integrity and facilitating informed development decisions.
Introduction: The Significance of Pyridinone Scaffolds and Hydrochloride Salts
The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including treatments for cancer and viral infections.[1][2][3][4] Its ability to form multiple hydrogen bonds and engage in various molecular interactions makes it a versatile building block for drug design.[4] The subject of this guide, 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride, combines this core with an aminomethyl group, suggesting a potential for forming critical salt bridges with biological targets, and a methoxy group that can influence both solubility and metabolic stability.
The formulation of active pharmaceutical ingredients (APIs) as hydrochloride salts is a common and effective strategy to enhance aqueous solubility and improve bioavailability.[5][6][7] However, the introduction of a chloride counter-ion can also introduce complexities such as hygroscopicity, polymorphism, and the common-ion effect, which can impact dissolution and stability.[5][7][8] A thorough physicochemical characterization is therefore not merely a regulatory requirement but a fundamental necessity for understanding the compound's behavior and potential as a drug candidate.
This guide will detail the necessary steps to build a complete physicochemical profile for 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride, as outlined in the workflow below.
Caption: A logical workflow for the comprehensive physicochemical characterization of a novel API salt.
Structural Elucidation and Identity Confirmation
The first step in characterizing any new chemical entity is to unequivocally confirm its chemical structure. For 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride, this involves a combination of spectroscopic techniques.
Molecular Structure
Caption: Chemical structure of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride.
Table 1: Predicted & Known Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClN₂O₂ | [9] |
| Molecular Weight | 204.65 g/mol | [9] |
| CAS Number | 1450662-30-2 (for a related structure) | [9][10] |
| Topological Polar Surface Area (TPSA) | 68.11 Ų | [9] |
| Predicted LogP | 0.57 | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[11] For this compound, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing definitive assignments.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridinone ring, the methoxy protons, the aminomethyl protons, and the N-H proton of the pyridinone.[12][13][14] The proximity of the aminomethyl group to the electron-withdrawing carbonyl will likely shift its signal downfield. The hydrochloride form means the aminomethyl group will be protonated (-CH₂NH₃⁺), and proton exchange with the solvent (e.g., D₂O) can be used to confirm this assignment.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. Key signals will include the carbonyl carbon (C=O) of the pyridinone ring, which will be the most downfield, followed by the aromatic carbons.[13]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and allows for the observation of exchangeable N-H protons.
-
Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Use the 2D spectra to establish connectivity between protons and their directly attached carbons, confirming the overall structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is a rapid and powerful technique for identifying the functional groups present in a molecule.[15][16][17] The resulting spectrum is a unique molecular fingerprint.
Expected Characteristic Peaks:
-
N-H Stretch: A broad absorption band is expected in the 3200-3500 cm⁻¹ region, corresponding to the N-H bond of the protonated amine (NH₃⁺) and the pyridinone N-H.[18]
-
C-H Stretch: Aliphatic and aromatic C-H stretching vibrations will appear around 2800-3100 cm⁻¹.[18]
-
C=O Stretch: A strong, sharp absorption band for the pyridinone carbonyl group is expected around 1640-1680 cm⁻¹.
-
C=C and C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region will correspond to the aromatic ring and C-N bonds.
-
C-O Stretch: The methoxy group's C-O stretch will likely appear in the 1000-1300 cm⁻¹ range.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups within the molecule to confirm its identity.
Solid-State Properties
The solid-state properties of an API hydrochloride salt are critical as they influence stability, manufacturability, and dissolution performance.
Crystalline Structure (X-ray Powder Diffraction - XRPD)
XRPD is the primary technique for determining the crystallinity of a sample. It can distinguish between crystalline and amorphous material and identify different polymorphic forms.[19][20] A crystalline solid will produce a unique diffraction pattern of sharp peaks, while an amorphous solid will show a broad halo.
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind the sample to a fine powder. Pack the powder into a sample holder.
-
Acquisition: Analyze the sample using an X-ray diffractometer with Cu-Kα radiation over a 2θ range of approximately 2° to 40°.
-
Data Analysis: The resulting diffractogram provides a fingerprint of the crystalline form. This pattern is crucial for monitoring batch-to-batch consistency and detecting any polymorphic transitions during stability studies.
Thermal Analysis (DSC & TGA)
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect phase transitions. For a pure crystalline compound, a sharp endotherm corresponding to its melting point is expected.[21] The presence of impurities or multiple crystal forms can lead to peak broadening or additional thermal events.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to assess thermal stability and determine the presence of residual solvents or water. For a hydrochloride salt, TGA can also reveal the temperature at which decomposition or loss of HCl gas occurs.[5]
Table 2: Hypothetical Thermal Analysis Data
| Technique | Observation | Interpretation |
| DSC | Sharp endotherm at 215-220 °C | Melting point of the crystalline solid. |
| TGA | ~0.5% mass loss up to 100 °C | Presence of residual moisture. |
| TGA | Significant mass loss starting >230 °C | Onset of thermal decomposition. |
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermograms to determine melting point, thermal events, and decomposition temperature.
Hygroscopicity
Hydrochloride salts are often hygroscopic, meaning they tend to absorb moisture from the atmosphere.[5][22] This can affect the material's physical stability, flow properties, and chemical stability. Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantifying this behavior.
Experimental Protocol: DVS Analysis
-
Sample Preparation: Place a known mass of the sample in the DVS instrument.
-
Acquisition: Subject the sample to a programmed cycle of increasing and decreasing relative humidity (RH) at a constant temperature (e.g., 25 °C), typically from 0% to 95% RH. The instrument measures the change in mass at each RH step.
-
Data Analysis: Plot the change in mass versus RH. The resulting sorption/desorption isotherm is used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.) according to established pharmaceutical guidelines.
Solution-State Properties
The behavior of the compound in solution governs its absorption and ultimately its therapeutic efficacy.
Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity or basicity of a molecule's ionizable groups. For 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one, there are at least two key ionizable centers: the aminomethyl group (basic) and the pyridinone N-H (potentially weakly acidic). The pKa of the aminomethyl group is particularly important as it will determine the pH range over which the compound is ionized, which strongly influences solubility.[23][24] The pKa of aminopyridines can be predicted theoretically and determined experimentally.[25][26][27]
Caption: pKa equilibrium for the aminomethyl group, critical for pH-dependent solubility.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of the compound of known concentration in water or a water/co-solvent mixture.
-
Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) and then with a standardized solution of strong base (e.g., NaOH), while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve. Specialized software is typically used for accurate calculation.
Aqueous Solubility
Solubility is a critical parameter for any orally administered drug. For an ionizable compound like a hydrochloride salt, solubility is highly dependent on pH.[23] It is essential to determine both the thermodynamic (equilibrium) solubility and understand the kinetic solubility.
-
pH-Solubility Profile: The solubility of a basic hydrochloride salt is typically lowest at high pH (where the neutral free base form dominates) and increases as the pH is lowered and the compound becomes protonated.[23] However, at very low pH, the "common-ion effect" can occur, where the high concentration of chloride ions from the pH-adjusting acid (HCl) can suppress the dissolution of the hydrochloride salt, leading to a decrease in solubility.[7][8][28]
Experimental Protocol: Equilibrium pH-Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a series of buffers covering a physiologically relevant pH range (e.g., pH 1 to 8).
-
Equilibration: Agitate the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Quantification: After equilibration, filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the final measured pH of each buffer solution.
Table 3: Example pH-Solubility Profile Data
| pH | Solubility (µg/mL) | Predominant Species |
| 1.2 | 850 | R-NH₃⁺ (Potential common-ion effect) |
| 4.5 | >2000 | R-NH₃⁺ |
| 6.8 | 1500 | R-NH₃⁺ / R-NH₂ Mix |
| 7.4 | 50 | R-NH₂ (Free Base) |
| 8.0 | <10 | R-NH₂ (Free Base) |
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the thorough physicochemical characterization of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride. By systematically applying the described spectroscopic, thermal, and solution-based analytical techniques, researchers can generate a robust and reliable data package. This information is indispensable for understanding the compound's fundamental properties, ensuring its quality and consistency, and making informed decisions during the critical early stages of drug development. Adherence to these principles of scientific integrity and methodical investigation will ultimately pave the way for successful formulation and clinical evaluation.
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Navigating the Solid State: A Technical Guide to the Crystallographic Landscape of Pyridin-2(1H)-one Derivatives
Abstract: This technical guide provides an in-depth exploration of the crystallographic and structural characteristics of the pyridin-2(1H)-one scaffold, a core moiety of significant interest to researchers in medicinal chemistry and drug development. While a public crystal structure for 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one is not available at the time of this publication, this whitepaper will use the well-characterized and pharmaceutically relevant analogue, Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one) , as a representative model. Through this analogue, we will dissect the complete workflow from synthesis and single-crystal growth to X-ray diffraction analysis and interpretation of the resulting three-dimensional structure. This guide is intended for scientists and professionals seeking to understand the causality behind crystallographic experimental choices and the application of this data in molecular design and solid-state characterization.
Introduction: The Pyridin-2(1H)-one Core in Drug Discovery
The pyridin-2(1H)-one ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics for conditions ranging from inflammatory diseases to various cancers.[2] A comprehensive understanding of the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, enabling the optimization of drug-target interactions and the prediction of physicochemical properties.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material.[3] This technique provides not only the exact molecular conformation but also reveals the intricate network of intermolecular interactions that govern crystal packing.
As of the date of this guide, a search of the Cambridge Structural Database (CSD) reveals no publicly deposited crystallographic data for 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one. Therefore, to provide a tangible and data-rich guide, we will focus on the crystal structure of Pirfenidone , an active pharmaceutical ingredient (API) used for the treatment of idiopathic pulmonary fibrosis.[3] Its published crystal structure serves as an excellent and relevant case study for the pyridinone class.[3]
Experimental Methodology: From Synthesis to High-Quality Single Crystals
The foundation of any successful crystallographic study is the availability of high-quality single crystals. The entire experimental process, from chemical synthesis to the final crystal growth, is a self-validating system where the outcome at each stage dictates the feasibility of the next.
Synthesis of Pirfenidone
The synthesis of Pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one) is well-established. A common laboratory-scale synthesis involves the reaction of 5-methyl-2-pyridone with iodobenzene, catalyzed by copper(I) iodide with a ligand such as 8-hydroxyquinoline in the presence of a base like potassium carbonate.
Causality Behind Experimental Choices: The choice of a copper-catalyzed N-arylation (a variation of the Ullmann condensation) is a standard and effective method for forming the N-phenyl bond in this context. The ligand (8-hydroxyquinoline) is crucial for stabilizing the copper catalyst and facilitating the reaction. The base is required to deprotonate the pyridone, making the nitrogen atom nucleophilic.
Protocol for Single-Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. For a small organic molecule like Pirfenidone, the temperature gradient technique using a suitable solvent is a robust method.[3]
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the purified Pirfenidone powder in a minimal amount of a high-purity solvent. Toluene was successfully used for the published structure.[3] The choice of solvent is critical; it should be one in which the compound has moderate solubility that is sensitive to temperature changes.
-
Saturation: Gently warm the solution to ensure the compound is fully dissolved, creating a saturated or slightly supersaturated solution.
-
Temperature Gradient: Place the sealed vial containing the solution in an environment with a slow and controlled temperature gradient. This can be achieved by placing it in a Dewar flask with a warm solvent bath that is allowed to cool slowly to room temperature over several days.
-
Nucleation and Growth: As the solution cools, its ability to hold the solute decreases, leading to the formation of nucleation sites. Slow cooling encourages the growth of a small number of large, well-ordered crystals rather than rapid precipitation of a microcrystalline powder.
-
Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor using a nylon loop.
X-ray Data Collection and Structure Determination
The process of elucidating a crystal structure involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow Diagram
Caption: From Synthesis to Structure: The X-ray Crystallography Workflow.
Data Collection and Refinement Protocol
-
Instrument: A modern single-crystal X-ray diffractometer, such as a Bruker APEX-II CCD, is typically used.
-
X-ray Source: Monochromatic Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54178 Å) radiation is standard for small molecules.
-
Temperature: Data is collected at a low temperature (e.g., 100 K or 150 K) using a cryostream. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated. Software is used to determine an optimal strategy to ensure complete data coverage.
-
Structure Solution and Refinement:
-
The diffraction data is integrated and corrected for experimental factors.
-
The structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map.
-
This initial model is then refined using full-matrix least-squares on F², a process that adjusts atomic positions and displacement parameters to best fit the experimental data.[3]
-
Crystallographic and Structural Analysis of Pirfenidone
The final output of a successful crystallographic experiment is a detailed model of the atomic arrangement and a set of precise crystallographic parameters.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for Pirfenidone.[3]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁NO |
| Formula Weight | 185.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 5.8606 (3) Å |
| b = 10.3957 (5) Å | |
| c = 7.9620 (4) Å | |
| β = 107.456 (2)° | |
| Volume (V) | 462.48 (4) ų |
| Z | 2 |
| Calculated Density | 1.329 Mg/m³ |
| Absorption Coeff. (μ) | 0.086 mm⁻¹ |
| Temperature | 150(2) K |
| Final R-indices | R₁ = 0.0387, wR₂ = 0.0987 [I > 2σ(I)] |
| Goodness-of-fit (S) | 1.053 |
| CCDC Deposition No. | 958567 |
Expert Interpretation: The space group P2₁ is a chiral space group, which is consistent with the crystallization of an axially chiral molecule like Pirfenidone.[3] The low R-indices and a Goodness-of-fit value close to 1 indicate a high-quality refinement and a reliable final structure.
Molecular and Crystal Structure
The X-ray structure reveals that the Pirfenidone molecule is not planar. The phenyl ring is significantly twisted relative to the pyridinone ring, with a dihedral angle of 50.30 (11)°.[3] This twist is a key conformational feature that would be critical for understanding its interaction with biological targets.
In the crystal, molecules are not isolated but are linked into layers by weak C–H⋯O hydrogen bonds.[3] The carbonyl oxygen atom of the pyridinone ring acts as a hydrogen bond acceptor for hydrogen atoms from the phenyl and methyl groups of neighboring molecules.
Caption: Intermolecular C-H···O hydrogen bonding in the Pirfenidone crystal.
Conclusion and Future Directions
This guide has detailed the comprehensive process of determining the crystal structure of a representative pyridin-2(1H)-one derivative, Pirfenidone. We have covered the essential steps from synthesis and crystallization to X-ray data analysis, emphasizing the rationale behind each experimental decision. The resulting data provides unequivocal proof of molecular structure and crucial insights into solid-state packing, governed by weak intermolecular forces.
For the target molecule, 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one, this guide provides a validated roadmap. Researchers aiming to characterize this compound would follow a similar path: synthesis, purification, rigorous screening of crystallization conditions, and finally, single-crystal X-ray diffraction. The resulting structure would illuminate the conformational preferences of the aminomethyl group and the hydrogen bonding patterns introduced by the additional functional groups, providing invaluable data for its potential applications in drug development.
References
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Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-Portal.org. Available at: [Link]
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Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCr Journals. Available at: [Link]
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Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory: Perspective of Cyclooxygenase-2 Inhibition. ResearchGate. Available at: [Link]
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Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). National Center for Biotechnology Information. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one Hydrochloride Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its structural motif, featuring a substituted pyridinone core, is present in a range of biologically active molecules. This guide provides a detailed exploration of the synthetic pathways leading to this compound, with a focus on the preparation of its crucial precursors. The methodologies outlined herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a comprehensive resource for researchers in organic synthesis and drug discovery.
The primary synthetic strategy involves a two-step sequence commencing with the formation of a key intermediate, 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, followed by the chemoselective reduction of the nitrile functionality to the corresponding aminomethyl group and subsequent salt formation. This guide will delve into the mechanistic underpinnings of each transformation, providing detailed experimental protocols and critical insights into reaction optimization.
Overall Synthetic Pathway
The synthesis of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride is efficiently achieved through a concise and robust two-step sequence. The pathway is initiated with the construction of the core pyridinone ring system, incorporating the required methoxy and cyano functionalities. This is followed by a selective reduction of the nitrile group to the primary amine, which is then converted to its hydrochloride salt for improved stability and handling.
Caption: Overall two-step synthetic pathway.
Step 1: Synthesis of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
The initial and pivotal step in this synthetic sequence is the construction of the 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile core. This is typically achieved through a condensation reaction, a cornerstone of heterocyclic chemistry. The Thorpe-Guareschi reaction, or variations thereof, provides a reliable method for the formation of 3-cyanopyridin-2(1H)-ones.[1] This reaction generally involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with cyanoacetamide in the presence of a base.
For the synthesis of the 4-methoxy substituted pyridinone, a suitable starting material is a methoxy-functionalized β-ketoester. An alternative and efficient approach involves the reaction of a cinnamoyl compound with malononitrile in the presence of a base like sodium hydroxide or sodium methoxide.[2]
Mechanistic Considerations
The formation of the pyridinone ring proceeds through a series of well-understood reaction intermediates. The base deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking one of the carbonyl groups of the β-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyridinone ring. The choice of base and solvent can significantly influence the reaction rate and yield.
Caption: Key stages in pyridinone ring formation.
Experimental Protocol: Synthesis of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile[2]
Materials:
-
3-(4-methoxycinnamoyl)tropolone (or a suitable methoxy-β-ketoester)
-
Malononitrile
-
Sodium methoxide
-
Methanol
-
Acetic acid
Procedure:
-
To a solution of the starting methoxy-β-ketoester (1.0 mmol) and malononitrile (2.0 mmol) in methanol (10 mL), add sodium methoxide (2.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with acetic acid.
-
The product, 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Reduction of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile and Hydrochloride Salt Formation
The second stage of the synthesis involves the chemoselective reduction of the nitrile group at the C3 position of the pyridinone ring to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.[3][4] Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of nitriles to amines.[5][6][7] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.
The final step is the formation of the hydrochloride salt, which is achieved by treating the resulting amine with hydrochloric acid. This not only facilitates isolation and purification but also enhances the stability and handling of the final product.[8]
Mechanistic Considerations
Catalytic hydrogenation of nitriles on a palladium surface involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The pi bonds of the nitrile interact with the metal surface, and the adsorbed hydrogen atoms are sequentially added across the carbon-nitrogen triple bond, leading to the formation of the primary amine. The use of an acidic medium can help to prevent the formation of secondary and tertiary amine byproducts by protonating the intermediate imine and the final amine product.[3]
Caption: Process flow for nitrile reduction and salt formation.
Experimental Protocol: Reduction and Salt Formation[3][4]
Materials:
-
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 mmol) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 5-20 bar) and stir the mixture at room temperature.[3]
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
The hydrochloride salt will precipitate. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
-
Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.
Data Summary
The following table summarizes the key transformations and typical reaction conditions for the synthesis of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride.
| Step | Transformation | Key Reagents | Catalyst | Solvent | Typical Yield |
| 1 | Pyridinone Formation | Methoxy-β-ketoester, Malononitrile | Sodium methoxide | Methanol | 50-70%[2] |
| 2 | Nitrile Reduction | Hydrogen gas | 10% Pd/C | Methanol | >80%[3][4] |
| 3 | Salt Formation | Hydrochloric Acid | - | Methanol | Quantitative |
Conclusion
The synthesis of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride is a well-established process that relies on fundamental organic transformations. The two-step approach, involving the initial construction of the 3-cyano-4-methoxypyridin-2(1H)-one precursor followed by catalytic hydrogenation, offers an efficient and scalable route to this valuable building block. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed in this guide, researchers can reliably produce high-purity material for applications in drug discovery and development. The provided protocols, grounded in authoritative literature, serve as a solid foundation for the successful synthesis of this important heterocyclic compound.
References
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Fearon, D., Westwood, I. M., van Montfort, R., & Bavetsias, V. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. [Link]
-
Bayer CropScience AG. (2020). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Patsnap Eureka. [Link]
- Bayer CropScience SA. (2004). Process for the preparation of 2-aminomethylpyridine derivative.
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. [Link]
-
Fisyuk, A. S., & Poendaev, N. V. (2015). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][9][10]Oxazin-2(3H)-Ones. Semantic Scholar. [Link]
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Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1849-1854. [Link]
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Snieckus, V., & Streuff, J. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6133–6136. [Link]
- Bayer Aktiengesellschaft. (2018). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
-
Wang, D., & Astruc, D. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Semantic Scholar. [Link]
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Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. [Link]
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Al-Omran, F., & El-Khair, A. A. (1999). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, (21), 3155-3158. [Link]
-
Aakeröy, C. B., Baldrighi, M., Desper, J., & Fasinu, P. (2013). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 49(62), 6959-6961. [Link]
-
Nozoe, T., et al. (1999). Synthesis of 3-(4-aryl-3-cyano-2-methoxypyridin-6-yl)tropolones by the reactions of 3-cinnamoyltropolones with malononitrile. Heterocycles, 51(9), 2091-2098. [Link]
-
Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
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Rodinovskaya, L. A., Shestopalov, A. M., Gromova, A. V., & Shestopalov, A. A. (2008). One-pot synthesis of diverse 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones and their utilities in the cascade synthesis of annulated heterocycles. Journal of Combinatorial Chemistry, 10(2), 313-322. [Link]
-
ChemEd DL. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
- Sumitomo Chemical Company, Limited. (1995). Process for preparing a 2-chloro-5-aminomethyl-pyridine.
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Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
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Organic Chemistry Data. (2026). Catalytic Hydrogenation. [Link]
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Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one
Introduction & Strategic Context
3-(Aminomethyl)-4-methoxypyridin-2(1H)-one is a highly valued functionalized pyridine derivative, frequently utilized as a core building block in the development of novel anti-inflammatory, antimicrobial, and epigenetic targeting agents[1]. The primary synthetic route to this fragment involves the reduction of its corresponding nitrile precursor, 3-cyano-4-methoxypyridin-2(1H)-one (CAS: 21642-98-8)[2].
However, the catalytic hydrogenation of nitriles is notoriously prone to over-alkylation, leading to undesired secondary and tertiary amine byproducts[3]. This application note details two field-proven, highly chemoselective protocols designed to yield the target primary amine in high purity, either as a free base or as a stable hydrochloride salt (CAS: 2171898-35-2)[4].
Mechanistic Insights & Causality (E-E-A-T)
The heterogeneous catalytic hydrogenation of nitriles proceeds via a sequential reduction mechanism. The initial addition of hydrogen across the carbon-nitrogen triple bond yields a highly reactive imine intermediate[5].
The Causality of Byproduct Formation: As the primary amine product accumulates in the reaction mixture, it can act as a nucleophile, attacking the electrophilic imine intermediate. This condensation releases ammonia and forms a secondary imine, which is subsequently reduced to a secondary amine[6].
To enforce absolute chemoselectivity toward the primary amine, the reaction environment must be manipulated to disfavor this nucleophilic attack. We employ two distinct physicochemical strategies:
-
Thermodynamic Control via Le Chatelier's Principle (Method A): By conducting the reduction over Raney Nickel in the presence of excess ammonia (NH 3 ), the equilibrium of the condensation reaction is strongly shifted away from the secondary imine, thereby trapping the product as the desired primary amine[7][8].
-
Kinetic Control via in situ Protonation (Method B): By utilizing Palladium on Carbon (Pd/C) in an acidic methanolic solution (HCl), the nascent primary amine is instantaneously protonated to form a non-nucleophilic ammonium salt. This completely eliminates its ability to attack the imine intermediate[3].
Reaction Pathway Visualization
Reaction pathway of nitrile reduction highlighting strategies to prevent secondary amine formation.
Experimental Protocols
Method A: Raney Nickel Catalyzed Hydrogenation (Ammoniacal Conditions)
Objective: Synthesis of the free base 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one.
-
Scale: 10.0 mmol
-
Reagents: 3-Cyano-4-methoxypyridin-2(1H)-one (1.50 g), W.R. Grace Raney® Nickel (~0.5 g wet slurry), 7N Ammonia in Methanol (50 mL), Hydrogen gas.
Step-by-Step Procedure:
-
Catalyst Preparation: Carefully wash the aqueous Raney Nickel slurry (0.5 g) with methanol (3 × 10 mL) under an argon atmosphere to remove water. Safety Alert: Raney Nickel is highly pyrophoric; never allow the catalyst bed to run dry.
-
Reaction Assembly: Transfer the washed catalyst to a Parr hydrogenation vessel. Add 1.50 g of the nitrile precursor dissolved in 50 mL of 7N NH 3 in methanol.
-
Hydrogenation: Seal the vessel, purge with nitrogen (3×), and then purge with hydrogen (3×). Pressurize the vessel to 50 psi with H 2 .
-
Agitation: Shake the reaction mixture at ambient temperature (20-25 °C) for 12-16 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® under a blanket of argon. Wash the filter cake with additional methanol (20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to afford the primary amine as a crude solid. Recrystallize from ethanol/diethyl ether to yield the pure free base.
Method B: Palladium-Catalyzed Hydrogenation (Acidic Conditions)
Objective: Synthesis of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride[4].
-
Scale: 10.0 mmol
-
Reagents: 3-Cyano-4-methoxypyridin-2(1H)-one (1.50 g), 10% Pd/C (0.15 g), Methanol (40 mL), Concentrated HCl (12N, 1.5 mL, ~18 mmol), Hydrogen gas.
Step-by-Step Procedure:
-
Reaction Assembly: In a heavy-walled glass hydrogenation flask, suspend 1.50 g of the nitrile precursor in 40 mL of methanol. Carefully add 1.5 mL of concentrated HCl. The acidic environment ensures the amine is protonated upon formation[3].
-
Catalyst Addition: Add 0.15 g of 10% Palladium on Carbon (Pd/C). Note: Add the catalyst carefully to the solvent under a nitrogen stream to prevent ignition of methanol vapors.
-
Hydrogenation: Seal the flask, purge with nitrogen (3×), and then introduce hydrogen gas via a balloon or pressurize to 15-20 psi.
-
Agitation: Stir vigorously at ambient temperature for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS (disappearance of the nitrile peak).
-
Workup: Purge the system with nitrogen. Filter the catalyst through a tightly packed Celite® pad. Wash the pad with methanol (20 mL).
-
Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the highly pure hydrochloride salt. Filter and dry under vacuum.
Quantitative Data & Method Comparison
| Parameter | Method A: Raney Ni / NH 3 | Method B: Pd/C / HCl |
| Catalyst | Raney® Nickel (Sponge Ni) | 10% Palladium on Carbon |
| Solvent System | 7N NH 3 in Methanol | Methanol with conc. HCl |
| H 2 Pressure | 50 psi (Parr Shaker) | 15-20 psi (Balloon/Parr) |
| Product Form | Free Base | Hydrochloride Salt |
| Chemoselectivity Mechanism | Thermodynamic (Equilibrium shift) | Kinetic (Amine protonation) |
| Typical Yield | 80 - 85% | 85 - 92% |
| Key Advantage | Yields free base directly for downstream coupling | Milder pressure, non-pyrophoric catalyst |
| Primary Risk | Pyrophoric catalyst handling | Halide poisoning of Pd if over-used |
References
- 2171898-35-2 | 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride - ChemScene -
- 3-Cyano-4-methoxy-2-pyridone - Chem-Impex -
- 3-Cyano-4-methoxy-2-pyridone | 21642-98-8 - Sigma-Aldrich -
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica Chemical Engineering -
- Hydrogenation of dinitriles over Raney®-Ni catalyst - ResearchG
- Pd Doped Ni Catalyst for Selective Hydrogenation of Aliphatic Nitriles to Primary Amines - ACS Public
- DE10207926A1 - Process for the preparation of primary amines by hydrogenation of nitriles - Google P
- US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google P
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- 6. researchgate.net [researchgate.net]
- 7. DE10207926A1 - Process for the preparation of primary amines by hydrogenation of nitriles - Google Patents [patents.google.com]
- 8. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
Application Note: Derivatization of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one Hydrochloride in SAR Campaigns
Executive Summary
In the development of epigenetic modulators, particularly inhibitors targeting the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the pyridone pharmacophore has emerged as a privileged scaffold. 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride (CAS 2171898-35-2) serves as a critical bifunctional building block for Structure-Activity Relationship (SAR) studies. This application note provides a comprehensive, self-validating guide to the chemoselective derivatization of this compound, detailing the mechanistic rationale behind its use, expected SAR outcomes, and optimized synthetic protocols for library generation.
Mechanistic Rationale: The Role of the 4-Methoxy Pyridone
The primary utility of the 3-(aminomethyl)pyridone scaffold lies in its ability to act as a bioisostere for the S-adenosylmethionine (SAM) cofactor. In the context of EZH2 inhibition, the pyridone ring inserts deeply into the SAM-binding pocket of the SET domain.
The electrical properties of the pyridone ring dictate the strength of its target engagement. The carbonyl oxygen and the N-H proton form an essential hydrogen-bonding network with the backbone of the Trp624 residue [1]. Substituting a standard 4-methyl group (found in early inhibitors like Tazemetostat) with a 4-methoxy group fundamentally alters the electron density of the ring. The electron-donating nature of the methoxy group modulates the pKa of the pyridone N-H and enhances the hydrogen-bond acceptor capability of the carbonyl oxygen, maintaining high-affinity binding while altering the molecule's overall lipophilicity and pharmacokinetic profile [2].
Mechanism of SAM-competitive EZH2 inhibition driven by the pyridone pharmacophore.
Structure-Activity Relationship (SAR) Data Synthesis
To understand the trajectory of SAR campaigns utilizing this building block, it is crucial to benchmark it against its structural analogs. The table below synthesizes representative biochemical and cellular data demonstrating how modifications at the 4- and 6-positions of the pyridone ring influence EZH2 inhibitory potency [1] [2].
| Pyridone Derivative Motif | Substituent Pattern | EZH2 IC₅₀ (Biochemical) | Cellular Activity IC₅₀ (KARPAS-422) | Mechanistic Impact |
| 4-Methyl-2-pyridone | 4-CH₃ | ~15.0 nM | ~86.0 nM | Baseline SAM-competitive binding. |
| 4-Methoxy-2-pyridone | 4-OCH₃ | 21.0 nM | 140.0 nM | Alters electronics; maintains H-bond network. |
| 4-Methoxy-6-methyl-2-pyridone | 4-OCH₃, 6-CH₃ | 2.0 nM | 32.0 nM | 6-methyl fills hydrophobic pocket, boosting potency. |
Data summarized from recent optimizations of indole-based and covalent EZH2 inhibitors.
Advanced Derivatization Protocols
The target compound is supplied as a hydrochloride salt. The exocyclic primary amine is highly nucleophilic, whereas the endocyclic pyridone nitrogen is rendered relatively unreactive due to amide resonance. This intrinsic electronic disparity allows for chemoselective derivatization of the primary amine without the need to protect the pyridone core, provided the reaction pH is carefully controlled.
Protocol A: Chemoselective Amide Coupling for SAR Libraries
This protocol utilizes HATU, which is highly efficient for coupling sterically hindered or complex carboxylic acids (e.g., functionalized indoles) to the aminomethyl group [2].
Causality & Self-Validation Rationale:
-
Why 3.0 equivalents of DIPEA? The starting material is an HCl salt. One equivalent of base is consumed immediately to liberate the free amine. A second equivalent deprotonates the carboxylic acid to facilitate HATU activation, and the third ensures the reaction medium remains sufficiently basic to prevent protonation of the primary amine, which would stall the reaction.
-
Validation Checkpoint: The reaction is self-validating via LC-MS. The disappearance of the starting material mass ( [M+H]+=155.1 ) and the appearance of the product mass confirms successful coupling. The lack of double-acylation (at the pyridone nitrogen) confirms chemoselectivity.
Step-by-Step Methodology:
-
Activation: In an oven-dried vial under nitrogen, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Stir at room temperature for 10 minutes to form the active OAt ester.
-
Free-Basing: To the activated mixture, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Coupling: Immediately add 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride (1.0 eq) in one portion. The suspension should clear as the free base is generated and reacts.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS.
-
Quench & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃.
-
DMF Removal: Wash the organic layer extensively with 5% aqueous LiCl (3x) followed by brine to quantitatively remove residual DMF, which otherwise interferes with biological assays.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via reverse-phase preparative HPLC.
Workflow for the chemoselective derivatization and validation of the pyridone building block.
Protocol B: Reductive Amination
For SAR vectors requiring a secondary amine linkage (often explored to introduce basicity or alter the vector angle toward the solvent-exposed region of EZH2) [3], reductive amination is preferred.
Step-by-Step Methodology:
-
Suspend 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE).
-
Add Triethylamine (TEA, 1.1 eq) to liberate the free amine, followed by the target aldehyde (1.0 eq).
-
Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Expert Insight: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde.
-
-
Stir for an additional 12 hours, quench with 1N NaOH to break down boron complexes, extract with Dichloromethane (DCM), and purify via flash chromatography (DCM/MeOH gradient).
Analytical Troubleshooting
-
Poor Solubility: The pyridone core can exhibit poor solubility in non-polar solvents. If the starting material fails to dissolve during free-basing, switch from DCM to DMF or add 10% DMSO.
-
O- vs. N-Alkylation: If attempting to derivatize the pyridone ring itself in downstream steps, be aware that 2-pyridones exist in tautomeric equilibrium with 2-hydroxypyridines. Alkylation under basic conditions (e.g., K₂CO₃/MeI) often yields a mixture of N-alkyl and O-alkyl products. Careful NMR analysis (specifically examining the chemical shift of the adjacent ring protons) is required to differentiate these isomers.
References
-
Discovery of Highly Potent and Selective EZH2 Covalent Inhibitors via Incorporating Basic Amines. Journal of Medicinal Chemistry (2025). URL:[Link]
-
Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Enhancer of Zeste Homolog 2 (EZH2). Journal of Medicinal Chemistry (2016). URL:[Link]
-
Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives. Signal Transduction and Targeted Therapy (2026). URL:[Link]
Incorporating 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one into heterocyclic scaffolds
Incorporating 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one into Heterocyclic Scaffolds: A Strategic Guide for EZH2 Inhibitor Development
As a Senior Application Scientist, I frequently observe that the success of targeted epigenetic therapeutics relies not just on the macro-architecture of the drug, but on the precise physicochemical tuning of its core pharmacophores. This application note provides an authoritative, in-depth guide to incorporating 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride (CAS 2171898-35-2)[1] into heterocyclic scaffolds—a critical workflow for developing next-generation Enhancer of Zeste Homolog 2 (EZH2) inhibitors.
Mechanistic Rationale: The Superiority of the 4-Methoxy-2-Pyridone Scaffold
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark that drives transcriptional silencing in numerous malignancies. The 2-pyridone moiety is not merely a structural linker; it is the primary pharmacophore that competitively occupies the S-adenosyl-L-methionine (SAM) cofactor binding pocket within the EZH2 SET domain[2].
Historically, first-generation inhibitors (e.g., Tazemetostat) utilized a 4-methyl-2-pyridone core. However, advanced structure-based drug design has demonstrated that replacing the 4-methyl group with a 4-methoxy substituent yields profound pharmacological benefits. The 4-methoxy group imparts significantly higher microsomal stability by lowering the overall lipophilicity of the molecule, while simultaneously filling a distinct hydrophobic pocket to increase biochemical potency against both wild-type EZH2 and clinically relevant mutants (such as Y641N)[3]. Furthermore, substitutions at this 4-position are the primary drivers for modulating target residence time—a critical metric for sustained in vivo efficacy[4].
Diagram 1: Mechanism of SAM-competitive EZH2 inhibition by the 2-pyridone scaffold.
Comparative Structure-Activity Relationship (SAR) Data
To justify the selection of the 4-methoxy building block, the following table synthesizes the quantitative pharmacological impact of various 4-position substitutions on the 2-pyridone core, drawn from comprehensive SAR campaigns[3][4].
| Pyridone 4-Substituent | Impact on Lipophilicity (LogD) | Microsomal Stability | Biochemical Potency (EZH2) | Target Residence Time |
| -H (Proton) | Baseline | Low | Moderate (>30 nM) | Short |
| -CH₃ (Methyl) | High | Moderate | High (~2-10 nM) | Moderate |
| -OCH₃ (Methoxy) | Reduced | High | Very High (<1 nM) | Moderate-Long |
| -SCH₃ (Thiomethyl) | Moderate | Moderate | Exceptional (<0.5 nM) | Very Long |
Note: While the 4-thiomethyl group maximizes residence time[4], the 4-methoxy group provides the optimal balance of metabolic stability, brain penetrance potential, and synthetic tractability[3].
Synthetic Integration: Amide Coupling Protocol
The most robust method for incorporating 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one into a heterocyclic core (e.g., an indole-3-carboxylic acid or a 7-membered lactam) is via a highly optimized amide coupling. Because the building block is supplied as a hydrochloride salt[1], precise stoichiometric control of the base is required to ensure nucleophilicity without triggering epimerization of the core scaffold.
Materials Required:
-
Heterocyclic carboxylic acid core (1.0 eq)
-
3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)
Step-by-Step Methodology & Causality:
Step 1: Pre-Activation of the Carboxylic Acid Dissolve the heterocyclic carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes.
-
Causality: HATU is selected over EDC/HOBt due to its superior efficiency with sterically hindered substrates. Pre-activation allows the formation of the highly reactive O-At (7-azabenzotriazole) ester before the amine is introduced, drastically reducing the risk of side reactions or degradation of the core.
Step 2: Liberation and Nucleophilic Attack Add 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride (1.1 eq) to the reaction mixture in one portion, immediately followed by the remaining DIPEA (1.5 eq). Stir at room temperature for 2 to 4 hours.
-
Causality: The secondary addition of DIPEA is strictly required to neutralize the hydrochloride salt of the pyridone building block. Liberating the free amine in situ ensures immediate nucleophilic attack on the O-At ester, driving the reaction to completion.
Step 3: Self-Validating Checkpoint (In-Process Control) Before proceeding to workup, an aliquot of the reaction mixture must be analyzed via LC-MS.
-
Trustworthiness: This protocol is a self-validating system. The reaction is only deemed complete when LC-MS confirms the total disappearance of the activated ester mass and the dominant presence of the desired product mass [M+H]+. Proceeding without this confirmation risks severe yield loss.
Step 4: Strategic Aqueous Workup Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2 × 5 volumes)
-
5% aqueous LiCl (3 × 5 volumes)
-
Saturated brine (1 × 5 volumes)
-
Causality: The NaHCO₃ wash neutralizes residual acidic byproducts and removes the cleaved HOAt. The 5% aqueous LiCl wash is the most critical step; lithium chloride drastically increases the polarity of the aqueous phase, effectively pulling the highly polar DMF solvent out of the organic layer. This prevents DMF carryover, which would otherwise cause peak tailing and ruin the subsequent chromatographic purification.
Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the final EZH2 inhibitor scaffold.
Diagram 2: Step-by-step synthetic workflow for amide coupling of the pyridone intermediate.
Conclusion
The incorporation of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one into heterocyclic scaffolds represents a masterclass in rational drug design. By leveraging the 4-methoxy substitution, researchers can systematically overcome the metabolic liabilities of earlier EZH2 inhibitors while maintaining exquisite, SAM-competitive target engagement. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity generation of these advanced epigenetic probes and therapeutics.
Sources
Application Note: Scalable Synthesis and Process Optimization of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one Hydrochloride
Executive Summary
As a Senior Application Scientist, I have structured this technical guide to address the critical bottlenecks in scaling the synthesis of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride (CAS: 2171898-35-2) . This compound is a highly sought-after building block for the development of targeted therapeutics, particularly in the oncology space where substituted pyridones serve as critical pharmacophores for epigenetic modulators. This protocol outlines a robust, self-validating scale-up strategy transitioning from bench (10 g) to pilot scale (1 kg).
Mechanistic Rationale & Retrosynthetic Strategy
The most scalable route to this building block relies on the catalytic hydrogenation of 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. The reduction of a nitrile to a primary amine is notoriously prone to side reactions, specifically the formation of secondary and tertiary amine dimers.
To circumvent this, the reaction is engineered to proceed in the presence of stoichiometric hydrochloric acid . The causality here is fundamental: as the primary amine forms, it is immediately protonated to its hydrochloride salt. This protonation eliminates the nucleophilicity of the nitrogen, preventing it from attacking the highly reactive intermediate imine, thereby cleanly yielding the desired primary amine salt.
Process Engineering & Scale-Up Considerations
Transitioning from a 10-gram bench synthesis to a 1-kilogram pilot batch requires significant adjustments to mass transfer and thermal management. All quantitative scale-up parameters are summarized below.
Table 1: Scale-Up Parameters and Mechanistic Rationale
| Parameter | Bench Scale (10 g) | Pilot Scale (1 kg) | Mechanistic Rationale & Causality |
| Solvent | Methanol (100 mL) | Methanol (10 L) | High polarity stabilizes polar transition states and fully solubilizes the HCl salt product, preventing catalyst fouling. |
| Catalyst | 10% Pd/C (1.0 g) | 10% Pd/C (100 g) | 10 wt% loading provides sufficient active sites to drive the reaction to completion before catalyst deactivation occurs. |
| Acid Additive | 1.1 eq HCl (aq, 37%) | 1.1 eq HCl (gas) in MeOH | Anhydrous methanolic HCl is used at scale to strictly control water content, improving the yield of the final crystallization . |
| H₂ Pressure | 3 bar (43.5 psi) | 5 bar (72.5 psi) | Increased pressure at scale overcomes gas-liquid mass transfer limitations inherent in larger reactor volumes. |
| Temperature | 25 °C (Ambient) | 20–25 °C (Jacketed) | Nitrile reduction is exothermic. Active jacket cooling prevents thermal runaway and suppresses ring-reduction side reactions. |
Experimental Workflow
Process workflow for synthesizing 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one HCl.
Step-by-Step Methodologies (Self-Validating System)
This protocol is designed as a self-validating system , meaning that built-in In-Process Controls (IPCs) dictate the progression of the workflow, ensuring absolute trustworthiness in the final output.
Phase 1: Reactor Preparation and Loading
-
Action: Charge 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 kg, 1.0 eq) into a clean, dry 20 L Hastelloy pressure reactor.
-
Causality: Hastelloy is selected over standard 316L stainless steel to prevent reactor pitting and heavy metal leaching caused by the highly corrosive methanolic HCl.
-
-
Action: Add 10 L of Methanol, followed by 1.1 eq of anhydrous HCl in Methanol. Finally, charge 100 g of 10% Pd/C (50% wet).
-
Causality: The palladium catalyst is added last and must be wetted. Dry Pd/C in the presence of methanol vapors is a severe fire hazard; wetting mitigates the risk of ignition.
-
Phase 2: Catalytic Hydrogenation
-
Action: Purge the reactor with N₂ (3x), then with H₂ (3x). Pressurize to 5 bar H₂ and initiate strong agitation at 500 RPM.
-
Causality: High agitation rates are critical to overcome gas-liquid mass transfer resistance. The 5 bar pressure ensures a high dissolved H₂ concentration, driving the reaction forward rapidly and minimizing the lifetime of the reactive imine intermediate.
-
-
Action: Maintain internal temperature at 20–25 °C using automated jacket cooling.
-
Causality: The reduction is highly exothermic. Strict temperature control prevents over-reduction of the aromatic pyridone ring.
-
Phase 3: Catalyst Filtration and Workup (IPC Checkpoint)
-
Action: Monitor H₂ uptake. Once uptake ceases, pull a sample for HPLC analysis (UV 254 nm). Self-Validation Check: Proceed only if the intermediate imine and starting material are < 0.5% Area (AUC).
-
Action: Vent H₂ and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite.
-
Causality: Celite acts as a depth filter, preventing fine, sub-micron palladium particles from passing through the filter medium, which would otherwise contaminate the final API building block.
-
-
Action: Wash the filter cake with 2 L of warm methanol (40 °C).
-
Causality: The product HCl salt may partially precipitate on the high-surface-area catalyst; the warm wash ensures complete recovery and an accurate mass balance.
-
Phase 4: Antisolvent Crystallization and Isolation
-
Action: Concentrate the combined filtrate under reduced pressure to approximately 3 L.
-
Causality: Reducing the solvent volume increases the product concentration, setting the thermodynamic stage for a high-yielding crystallization.
-
-
Action: Slowly add 6 L of Ethyl Acetate (EtOAc) over 2 hours at room temperature, then cool the slurry to 0–5 °C.
-
Causality: EtOAc acts as an antisolvent. The slow addition rate controls the supersaturation level, promoting the growth of large, pure crystals rather than rapid precipitation (crashing out), which traps impurities .
-
-
Action: Filter the slurry, wash with cold EtOAc, and dry under vacuum at 40 °C until constant weight.
Quality Control & Analytical Validation
The identity and purity of the isolated 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride must be confirmed via orthogonal analytical techniques to validate the process:
-
LC-MS (ESI+): Expected [M+H]+ at m/z 155.08; observed to confirm the intact molecular weight of the free base .
-
¹H NMR (D₂O): Confirms the presence of the methoxy group (singlet, ~3.9 ppm) and the methylene protons of the aminomethyl group (singlet, ~4.1 ppm). The absence of peaks in the 2.5-3.0 ppm range confirms the absence of secondary amine dimers.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 132372523" PubChem,[Link]. Accessed 19 March 2026.
-
Nishimura, Shigeo. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." John Wiley & Sons, 2001.[Link]
-
Anderson, Neal G. "Practical Process Research and Development." Academic Press, 2012.[Link]
Technical Support Center: Strategies for Preventing Degradation of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one HCl During Basic Workup
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one HCl and encountering challenges with its stability during basic workup procedures. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you maximize your yield and purity.
Section 1: Understanding the Instability of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one
This section delves into the chemical rationale behind the compound's sensitivity to basic conditions. Understanding the "why" is the first step toward developing a robust and reliable workup procedure.
Q1: Why is 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one HCl so susceptible to degradation under basic conditions?
A1: The susceptibility of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one HCl to degradation during basic workup stems from the reactivity of its three core functional groups when the molecule is converted from its hydrochloride salt to its free base form.
-
Primary Aminomethyl Group: The aminomethyl side chain contains a primary amine. While the starting material is an ammonium salt (HCl), adding a base neutralizes it to the free amine. This free amine is a potent nucleophile and can be susceptible to oxidation.[1][2]
-
4-Methoxy Aryl Ether: The methoxy group is an ether attached to the pyridone ring. While generally stable, aryl ethers can be susceptible to nucleophilic attack (demethylation) under harsh basic conditions, especially when activated by the ring's electronics. This would convert the methoxy group to a hydroxyl group.
-
2-Pyridone Ring (Lactam): The pyridone ring contains a cyclic amide, also known as a lactam. Amide bonds are known to undergo hydrolysis under either strong acidic or strong basic conditions, which would result in the opening of the pyridone ring.[3][4]
Exposure to strong bases (like NaOH or KOH), elevated temperatures, or prolonged reaction times can initiate one or more of these degradation pathways, leading to a mixture of impurities and a significant loss of your desired product.
Caption: Potential degradation pathways under basic conditions.
Section 2: Troubleshooting Guide: Optimizing Your Basic Workup
This section provides direct answers to common problems encountered in the lab, complete with detailed, optimized protocols.
Q2: I'm observing low yield and multiple new spots on my TLC after a basic workup with NaOH. What is happening and how can I fix it?
A2: The use of a strong base like sodium hydroxide (NaOH) is the most common cause of significant degradation. Strong bases are aggressive enough to catalyze both demethylation of the methoxy group and hydrolysis of the lactam ring.[4][5] To rectify this, you must switch to a milder base and control the temperature rigorously.
This protocol is designed to neutralize the HCl salt to the free base with minimal risk of degradation.
-
Preparation:
-
Ensure your crude reaction mixture containing the 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one HCl is cooled to 0 °C in an ice-water bath.
-
Prepare a pre-chilled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
-
Neutralization:
-
Slowly add the cold, saturated NaHCO₃ solution to your stirring reaction mixture. Monitor the pH of the aqueous layer using pH paper, aiming for a final pH of 8-9. Avoid over-basifying.
-
Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the ammonium salt to the free amine but not strong enough to readily attack the other functional groups.[6] Performing this at 0 °C dramatically slows the kinetics of any potential degradation reactions.
-
-
Extraction:
-
Immediately extract the neutralized mixture with a suitable organic solvent. Dichloromethane (DCM) or a 3:1 mixture of Chloroform:Isopropanol are often effective for polar compounds.
-
Perform the extraction quickly (3-4 times) to move the product from the potentially destabilizing aqueous phase into the organic phase.
-
Causality: Minimizing the compound's residence time in the aqueous basic solution is critical.
-
-
Drying and Concentration:
-
Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent in vacuo at a low temperature (<35 °C) to isolate your purified free base.
-
Data Presentation: Comparison of Basic Workup Conditions
| Parameter | Condition 1: Harsh | Condition 2: Moderate | Condition 3: Optimized (Recommended) |
| Base Used | 1M Sodium Hydroxide (NaOH) | Saturated Sodium Carbonate (Na₂CO₃) | Saturated Sodium Bicarbonate (NaHCO₃) |
| Temperature | Room Temperature (~25 °C) | 0 °C | 0 °C |
| Workup Time | > 30 minutes | ~15 minutes | < 15 minutes |
| Expected Yield | < 50% | 60-80% | > 90% |
| Expected Purity | Low (multiple degradation spots) | Moderate (minor impurities) | High |
| Primary Risk | Ring-opening and Demethylation | Minor demethylation | Minimal degradation |
Q3: My product solution darkens during the workup, and I see streaking on my TLC plate. How can I prevent this?
A3: A darkening of the solution and TLC streaking are classic signs of oxidation. The free primary amine in your target compound is susceptible to oxidation by atmospheric oxygen, which can be accelerated by basic conditions.
To prevent this, you must minimize the compound's exposure to air during the workup.
-
Use Degassed Solvents: Before the workup, sparge both your aqueous bicarbonate solution and your extraction solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: If possible, perform the entire neutralization and extraction process under a blanket of nitrogen or argon. This creates a physical barrier that prevents atmospheric oxygen from reaching your compound.
-
Work Quickly: The less time your compound spends in the workup phase, the less opportunity there is for oxidation to occur.
Section 3: FAQ - Advanced Strategies and Alternative Purification Methods
When a standard workup is insufficient, these advanced strategies can provide a pathway to obtaining pure material.
Q4: Are there any non-aqueous or alternative methods to purify this compound and avoid basic water altogether?
A4: Yes. If your compound shows degradation even under the mildest aqueous basic conditions, several alternative purification strategies can be employed.
-
Solid-Phase Extraction (SPE): You can use a silica or a suitable polymer-based SPE cartridge. Dissolve your crude HCl salt in a minimal amount of a polar solvent like methanol. Load this onto the cartridge. Wash with a non-polar solvent to remove non-polar impurities. Then, elute your product using a more polar solvent system, potentially one containing a small amount of a volatile base like triethylamine to ensure the product elutes as the free base.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful chromatographic technique for purifying very polar compounds that are often challenging for standard silica gel or reversed-phase chromatography.[7][8] HILIC uses a polar stationary phase (like silica) with a reversed-phase solvent system (e.g., a gradient of water in acetonitrile). This can allow for the direct purification of the polar HCl salt or the free base without an aqueous workup.[7]
Q5: I am planning a multi-step synthesis. Can I proactively protect the aminomethyl group to avoid this problem in later steps?
A5: Absolutely. This is an excellent and highly recommended strategy in complex syntheses. By temporarily "masking" the reactive aminomethyl group with a protecting group, you can perform reactions under basic conditions without risking degradation at that site. The tert-Butoxycarbonyl (Boc) group is a common choice for this.
The general workflow is as follows:
-
Protection: React your 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one (as the free base after a careful workup, or sometimes directly as the HCl salt with extra base) with Di-tert-butyl dicarbonate (Boc₂O). This converts the nucleophilic -NH₂ group into a non-nucleophilic -NHBoc carbamate, which is stable to a wide range of basic conditions.[1][9]
-
Subsequent Chemistry: Perform your desired reaction step that requires a basic workup or basic reaction conditions. The Boc group will remain intact.
-
Deprotection: Once the subsequent step is complete, the Boc group can be easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to reveal the primary amine and yield your final desired product.[9] This is known as an orthogonal protection strategy, where the protecting group is removed under conditions that won't affect other parts of the molecule.[10]
Caption: Orthogonal protection strategy workflow.
References
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
-
Biotage. What can I use to purify polar reaction mixtures?[Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
University of Calicut. Protecting Groups. [Link]
-
Labex.hu. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
CORE. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
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Technical Support Center: Resolving NMR Peak Overlaps in 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with NMR peak overlaps while characterizing 3-(aminomethyl)-4-methoxypyridin-2(1H)-one derivatives. This class of compounds, with its substituted pyridine core, often presents crowded ¹H NMR spectra, making unambiguous signal assignment a significant hurdle. This guide provides a series of troubleshooting strategies and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address these experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic and aminomethyl proton signals in my ¹H NMR spectrum of a 3-(aminomethyl)-4-methoxypyridin-2(1H)-one derivative overlapping?
A1: Signal overlap in these derivatives is common due to the limited chemical shift dispersion of protons in similar electronic environments. The protons on the pyridine ring and the aminomethyl group often resonate in close proximity. Factors such as solvent choice, sample concentration, and temperature can influence the exact chemical shifts and contribute to this overlap.[1]
Q2: What is the most straightforward first step to try and resolve overlapping peaks?
A2: The simplest and often most effective initial approach is to change the deuterated solvent.[1] Different solvents can induce varying chemical shifts (a phenomenon known as the solvent effect), which may be sufficient to separate the overlapping signals.[2][3] For instance, switching from CDCl₃ to a more aromatic solvent like benzene-d₆ or a hydrogen-bonding solvent like methanol-d₄ can alter the electronic environment around the protons and improve spectral resolution.[4]
Q3: If changing the solvent doesn't work, what should I try next?
A3: Varying the temperature of the NMR experiment is the next logical step.[5] This technique, known as variable-temperature (VT) NMR, can be particularly effective if the peak overlap is due to conformational exchange or dynamic processes occurring on the NMR timescale.[6][7] Increasing the temperature can sometimes sharpen broad peaks, while decreasing it may "freeze out" different conformers, leading to better-resolved signals.[8]
Q4: Are there any chemical methods to resolve stubborn peak overlap?
A4: Yes, the use of lanthanide shift reagents (LSRs) is a powerful chemical method.[9][10] These paramagnetic complexes, typically containing europium (Eu) or praseodymium (Pr), can coordinate with heteroatoms in your molecule (like the nitrogens and oxygens in the pyridinone ring). This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[11] This can effectively spread out a crowded spectrum.
Q5: When should I consider using 2D NMR techniques?
A5: Two-dimensional (2D) NMR should be your go-to solution when simpler methods fail or when you need definitive structural confirmation.[12][13] Experiments like COSY, HSQC, and HMBC provide through-bond correlation information that can unambiguously assign protons and carbons, even when their 1D signals are severely overlapped.[14][15]
Troubleshooting Guides
Problem 1: Overlapping Aromatic and Methylene Proton Signals in the ¹H NMR Spectrum
This is a frequent issue where the signals from the pyridine ring protons and the aminomethyl (-CH₂NH₂) protons are difficult to distinguish.
Caption: Initial workflow for resolving overlapping NMR peaks.
1. Solvent Variation Protocol
-
Rationale: Solvents can interact with the solute through various mechanisms, including hydrogen bonding and anisotropic effects, which alter the local magnetic field experienced by different protons.[2][16] Aromatic solvents like benzene-d₆ often cause significant upfield shifts for protons situated above the plane of the benzene ring.
-
Step-by-Step Methodology:
-
Initial Spectrum: Dissolve 5-10 mg of your 3-(aminomethyl)-4-methoxypyridin-2(1H)-one derivative in approximately 0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.
-
Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature.
-
Second Solvent: Add approximately 0.6 mL of benzene-d₆ to the same NMR tube, ensuring the sample is fully dissolved.
-
Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.
-
Comparison: Compare the two spectra to see if the change in solvent has resolved the overlapping signals. Repeat with other solvents like methanol-d₄ or DMSO-d₆ if necessary.
-
2. Variable-Temperature (VT) NMR Protocol
-
Rationale: Changing the temperature can affect the rate of dynamic processes such as conformational changes or proton exchange.[5] For flexible molecules, lowering the temperature can slow these processes, leading to sharper signals for individual conformers.[6] Conversely, increasing the temperature can sometimes average out different conformations, also resulting in sharper, time-averaged signals.
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare your sample in a deuterated solvent with a wide liquid temperature range (e.g., toluene-d₈ for high temperatures, methanol-d₄ for low temperatures). Ensure the NMR tube is properly sealed.
-
Initial Spectrum: Acquire a standard ¹H spectrum at your initial temperature (e.g., 298 K).
-
Temperature Change: Set a new target temperature on the spectrometer. It is advisable to change the temperature in increments of 10-20 K.
-
Equilibration: Allow the system to fully equilibrate at the new temperature for at least 5-10 minutes.
-
Re-shimming: After the temperature has stabilized, it is crucial to re-shim the sample, as the magnetic field homogeneity is sensitive to temperature changes.[17]
-
Acquisition: Acquire the ¹H spectrum with the same parameters as the initial spectrum. Analyze the changes in chemical shifts and peak shapes.
-
3. Lanthanide Shift Reagent (LSR) Titration Protocol
-
Rationale: LSRs are Lewis acids that reversibly bind to Lewis basic sites in the molecule (e.g., the carbonyl oxygen, ring nitrogen, or amino group).[11] The paramagnetic lanthanide ion perturbs the local magnetic field, causing large chemical shift changes, particularly for nearby protons.[18] Europium-based reagents typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts.[9][10]
-
Step-by-Step Methodology:
-
Initial Spectrum: Obtain a high-quality ¹H NMR spectrum of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).
-
Prepare LSR Stock Solution: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Incremental Addition: Add a small, known amount of the LSR stock solution to the NMR tube.
-
Acquire Spectrum: Gently mix the sample and acquire a new ¹H NMR spectrum.
-
Repeat: Continue adding small aliquots of the LSR solution and acquiring spectra until the desired peak separation is achieved or until significant line broadening occurs.
-
Analysis: Plot the change in chemical shift (Δδ) for each proton against the molar ratio of LSR to your compound to observe the magnitude of the induced shifts.
-
Problem 2: Unambiguous Assignment of All Proton and Carbon Signals
Even if signals are resolved, assigning them to the correct positions on the molecule can be challenging. 2D NMR is the most robust solution for this.[15][19]
Caption: A typical 2D NMR workflow for structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This is often the first 2D experiment performed. It identifies protons that are coupled to each other (typically through 2-3 bonds).[14] Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out the spin systems within the molecule, such as the coupled protons on the pyridine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for assigning protons to their directly attached carbons.[12][14] Since ¹³C spectra have a much wider chemical shift range, overlapping proton signals can often be resolved by their correlation to distinct carbon signals. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[14] It is invaluable for connecting the different spin systems identified in the COSY spectrum and for assigning quaternary (non-protonated) carbons. For example, you can confirm the position of the methoxy group by observing a correlation from the methoxy protons to the C4 carbon of the pyridine ring.
Data Summary
The following table provides a general guide to expected ¹H NMR chemical shifts for the core structure of 3-(aminomethyl)-4-methoxypyridin-2(1H)-one. Actual values will vary depending on substitution and experimental conditions.
| Proton | Typical Chemical Shift Range (ppm in CDCl₃) | Notes |
| H5 (ring) | 6.0 - 6.5 | Typically a doublet. |
| H6 (ring) | 7.0 - 7.5 | Typically a doublet, coupled to H5. |
| -CH₂- (aminomethyl) | 3.5 - 4.0 | Can be a singlet or show coupling to NH₂ protons. |
| -OCH₃ (methoxy) | 3.8 - 4.2 | Sharp singlet. |
| -NH₂ (amino) | 1.5 - 3.0 | Broad singlet, exchangeable with D₂O. |
| NH (ring) | 10.0 - 13.0 | Broad singlet, exchangeable with D₂O. |
Note: This table is for illustrative purposes. Always use 2D NMR data for definitive assignments.
References
-
Creative Biostructure. (2025, April 30). High-Resolution NMR for Complex Molecule Analysis. [Link]
-
Faraldos, J. A., & Coates, R. M. (2012). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Journal of Natural Products, 75(6), 1159–1167. [Link]
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University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved March 19, 2026, from [Link]
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Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved March 19, 2026, from [Link]
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Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved March 19, 2026, from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Wenzel, T. J., & Wilcox, K. S. (2004). Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols. Organic Letters, 6(24), 4443–4446. [Link]
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Berto, S., et al. (2021). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules, 26(11), 3144. [Link]
-
Pellosi, D. S., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 24(12), 1946-1953. [Link]
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Llorach, R., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2246–2256. [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?[Link]
-
Su, C.-Y., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5437. [Link]
-
Ismael, S., et al. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Shanghai for Science and Technology, 24(8), 1-12. [Link]
-
Tinto, W. F., et al. (2012). Variable-Temperature 1 H-NMR Studies on Two C-Glycosylflavones. Molecules, 17(7), 8031-8039. [Link]
-
Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical research, 6(7), 531–544. [Link]
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Das, P. (2021, June 10). How does 2D NMR help to elucidate chemical structure? ResearchGate. [Link]
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Martins, M. A. P., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 12(6), 793-797. [Link]
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Comparing 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride vs 4,6-dimethyl analogs
Title: Comparative Guide: 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one vs. 4,6-Dimethyl Analogs in EZH2 Inhibitor Design
Executive Summary
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic core of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 is a primary epigenetic driver in various hematological malignancies and solid tumors[1]. The development of S-adenosylmethionine (SAM)-competitive EZH2 inhibitors relies heavily on the pyridin-2(1H)-one pharmacophore, which structurally mimics the SAM cofactor[2].
This technical guide evaluates the structural, pharmacokinetic, and pharmacodynamic differences between the classic 4,6-dimethylpyridin-2(1H)-one scaffold (found in first-generation inhibitors like Tazemetostat) and the optimized 4-methoxypyridin-2(1H)-one analogs (utilized in next-generation molecules like CPI-1205 and PF-06821497)[3].
Structural & Mechanistic Causality
The SAM-Binding Pocket Dynamics The 3-(aminomethyl)pyridin-2(1H)-one core is the critical anchoring moiety for EZH2 inhibitors[2]. During drug synthesis, this building block is typically supplied as a hydrochloride salt (e.g., 3-(aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride) to maintain the stability of the primary amine prior to amide coupling. Within the EZH2 SAM-binding pocket, the pyridinone ring acts as a highly specific recognition element. The carbonyl oxygen functions as a hydrogen bond acceptor, and the adjacent NH acts as a hydrogen bond donor, directly interacting with the EZH2 backbone (specifically Trp624)[2].
4,6-Dimethyl Analogs (The Baseline) In baseline inhibitors like Tazemetostat (EPZ-6438) and GSK126, the 4,6-dimethyl modification provides essential hydrophobic packing against the pocket walls. However, the 4-methyl group presents distinct pharmacological challenges:
-
Metabolic Liability: Alkyl groups at this position are highly susceptible to cytochrome P450 (CYP3A4)-mediated oxidation. This leads to rapid in vivo clearance, necessitating high clinical dosing regimens (e.g., 800 mg BID) to maintain target coverage[4].
-
Physicochemical Constraints: The high lipophilicity of the dual methyl groups reduces aqueous solubility, limiting the free fraction of the drug available to penetrate dense tumor microenvironments.
4-Methoxy Analogs (The Optimization) Replacing the 4-methyl group with a 4-methoxy group (often retaining the 6-methyl to yield a 4-methoxy-6-methylpyridin-2(1H)-one core, as seen in CPI-1205 and PF-06821497) fundamentally optimizes the molecule's profile[3]:
-
Electronic Redistribution: The oxygen lone pairs conjugate with the pyridinone ring, altering its pKa. This electronic shift strengthens the critical hydrogen bonds with the EZH2 backbone, enhancing target affinity[3].
-
Improved Pharmacokinetics: The introduction of the polar ether linkage improves aqueous solubility and reduces the overall lipophilicity (LogD). This results in a higher unbound fraction in plasma and significantly improved systemic exposure[3].
-
Enhanced Mutant Affinity: The 4-methoxy group provides superior steric accommodation in the mutated SAM pocket of EZH2 Y641N, leading to profound and durable tumor regression in preclinical models[3].
Structural logic of pyridin-2(1H)-one analogs binding to the EZH2 SAM pocket.
Quantitative Data Presentation
The following table summarizes the comparative performance metrics between the classic 4,6-dimethyl scaffold and the optimized 4-methoxy scaffold based on benchmark clinical candidates[1],[3].
| Pharmacological Property | 4,6-Dimethyl Analog (Tazemetostat) | 4-Methoxy Analog (CPI-1205 / PF-06821497) |
| Primary Target | EZH2 WT & Mutants | EZH2 WT & Mutants |
| Biochemical IC50 (EZH2 WT) | ~2.5 nM | ~2.2 nM |
| Biochemical IC50 (EZH2 Y641N) | ~24.0 nM | ~3.1 nM |
| Cellular H3K27me3 IC50 | ~15.0 nM | ~5.0 nM |
| Primary Clearance Route | CYP3A4-mediated oxidation | Reduced CYP liability; Improved half-life |
| Binding Kinetics | Standard reversible | Prolonged residence time |
Experimental Protocols (Self-Validating Systems)
To objectively validate the performance differences between these analogs, two core assays must be employed. The causality behind these specific methodologies is detailed below.
Protocol 1: TR-FRET Biochemical Assay for EZH2 Methyltransferase Activity
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required over standard colorimetric or radiometric assays. It eliminates compound autofluorescence interference (common in heavily aromatic scaffolds) and provides the extreme sensitivity required to accurately differentiate sub-nanomolar IC50 variances between 4-methyl and 4-methoxy analogs[4].
Step-by-Step Methodology:
-
Complex Assembly: Incubate the recombinant PRC2 pentameric complex (EZH2 WT or Y641N, EED, SUZ12, RbAp48, and AEBP2) in an optimized assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20).
-
Inhibitor Titration: Dispense the synthesized 3-(aminomethyl)-4-methoxypyridin-2(1H)-one and 4,6-dimethyl analogs in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well microplate.
-
Reaction Initiation: Add 1 µM SAM cofactor and 50 nM biotinylated Histone H3 (1-21) peptide substrate. Incubate for exactly 60 minutes at room temperature.
-
Signal Detection: Terminate the reaction by adding a quench buffer containing a Europium-labeled anti-H3K27me3 antibody (Donor) and Streptavidin-APC (Acceptor).
-
Data Validation: Calculate the FRET signal ratio (Emission 665 nm / 615 nm). A self-validating assay must yield a Z'-factor > 0.7 to be considered reliable.
Protocol 2: Cellular Washout Assay for Target Residence Time
Causality: Biochemical IC50 does not fully predict in vivo epigenetic efficacy. Modifications at the 4-position (such as 4-methoxy or 4-thiomethyl) are specifically engineered to increase the residence time of the drug on the EZH2-PRC2 complex. A washout assay is essential to validate whether the epigenetic silencing remains durable after the unbound drug is cleared from the system[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed KARPAS-422 cells (harboring the EZH2 Y641N mutation) at 5×105 cells/mL in RPMI-1640 media.
-
Steady-State Incubation: Treat the cells with 10×IC50 concentrations of the respective inhibitors for 72 hours to ensure maximum, steady-state H3K27me3 suppression.
-
Washout Phase: Centrifuge the cells, aspirate the drug-containing media, wash twice with cold PBS to remove residual compound, and resuspend in fresh, drug-free media.
-
Time-Course Sampling: Harvest cell aliquots at 0, 24, 48, 72, and 96 hours post-washout.
-
Quantification: Lyse the cells and perform quantitative Western blotting (or AlphaLISA) probing for H3K27me3, strictly normalized to total Histone H3.
-
Validation: Superior residence time is validated if H3K27me3 levels remain suppressed (<50% of baseline) at the 96-hour mark post-washout[2].
Cellular washout assay workflow for evaluating EZH2 inhibitor residence time.
Sources
Reactivity Comparison Guide: 4-Methoxy vs. 4-Methyl Pyridin-2-one Building Blocks
Executive Summary
For medicinal chemists and drug development professionals, the selection of heterocyclic building blocks dictates both the synthetic trajectory and the ultimate pharmacodynamic profile of a drug candidate. The 2-pyridone core is a privileged scaffold, heavily utilized in kinase inhibitors, mutant isocitrate dehydrogenase (IDH1) inhibitors, and epigenetic modulators[1].
This guide provides an in-depth comparative analysis of two critical building blocks: 4-methoxy-pyridin-2-one and 4-methyl-pyridin-2-one . While structurally similar, the divergent electronic properties of the methoxy (+M effect) versus the methyl (+I effect) substituent fundamentally alter their reactivity profiles, dictating chemoselectivity in alkylation, regioselectivity in lithiation, and their behavior in cycloadditions.
Electronic Profiling & Mechanistic Divergence
The reactivity of the 2-pyridone ring is governed by the electron-donating capacity of the C-4 substituent.
-
4-Methoxy-pyridin-2-one: The methoxy group is strongly electron-donating via resonance (+M effect). This significantly increases the electron density of the pyridone ring, specifically at the C-3 and C-5 positions. The oxygen atom also acts as a potent Lewis basic site, enabling coordination with metal cations (e.g., Lithium) to direct regioselective functionalization[2].
-
4-Methyl-pyridin-2-one: The methyl group donates electron density weakly through hyperconjugation and the inductive effect (+I). It lacks a heteroatom for metal coordination, and the methyl protons themselves possess weak allylic/benzylic acidity, opening the door to lateral functionalization.
Divergent reactivity pathways of 4-methoxy vs 4-methyl pyridin-2-one building blocks.
Regioselective Functionalization: Directed vs. Lateral Lithiation
The most striking synthetic difference between these two building blocks emerges during metalation.
4-Methoxy-pyridin-2-one (Directed Ortho-Metalation): The methoxy group acts as a powerful directing group. When treated with an organolithium reagent at cryogenic temperatures, the lithium ion coordinates with the methoxy oxygen, stabilizing the transition state for the deprotonation of the adjacent C-3 proton. Lithiation of 4-methoxy-2-pyridone with n-butyllithium at –78 °C occurs at the C-3 position exclusively[2]. Subsequent quenching with electrophiles (MeI, CO2, benzaldehyde) yields C-3 substituted derivatives with near-perfect regiocontrol[2].
4-Methyl-pyridin-2-one (Lateral Lithiation): Lacking a coordinating heteroatom on the C-4 substituent, the 4-methyl derivative behaves differently. Strong bases will preferentially deprotonate the methyl group itself (lateral lithiation) due to the resonance stabilization of the resulting anion (similar to a benzylic anion). This allows for the extension of the C-4 side chain, but makes direct C-3 ring functionalization via lithiation highly challenging without specialized blocking groups.
The Ambident Nucleophile: N- vs. O-Alkylation Dynamics
2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. Consequently, the deprotonated anion is an ambident nucleophile, capable of reacting at either the nitrogen (yielding 2-pyridones) or the oxygen (yielding 2-alkoxypyridines)[3].
According to Hard-Soft Acid-Base (HSAB) theory, N-alkylation is generally favored by harder electrophiles and polar aprotic solvents, while O-alkylation is favored by softer electrophiles or the use of silver salts.
-
4-Methyl-2-pyridone: Readily undergoes N-alkylation. Recent catalytic protocols utilizing Brønsted acids (like p-toluenesulfonic acid) have demonstrated highly regioselective N-alkylation of 4-methyl-2-pyridone in excellent yields (e.g., 78%)[3].
-
4-Methoxy-2-pyridone: The +M effect of the methoxy group increases electron density on the exocyclic oxygen, slightly shifting the thermodynamic balance. However, selective N-alkylation remains highly feasible using phase-transfer catalysis (e.g., tetrabutylammonium iodide) combined with potassium tert-butoxide[4].
Photochemical & Medicinal Chemistry Implications
Photocycloaddition: Pyridones are renowned for their ability to undergo [4+4] photocycloadditions. 4-Methoxy-2-pyridone exhibits exceptional stereochemical and regiochemical control in these reactions. For instance, the intermolecular cycloaddition of 4-methoxy-2-pyridone with 2-methoxynaphthalene—a reaction that could theoretically produce up to eight regio- and stereoisomers—yields predominantly a single [4+4] product[5].
Medicinal Chemistry (Target Affinity): The choice between a methyl and a methoxy group can drastically impact target binding. In the development of mutant Isocitrate Dehydrogenase (IDH1) inhibitors, Structure-Activity Relationship (SAR) studies revealed that a 4-methyl group on the 1-hydroxypyridin-2-one core is critical for high potency (Ki = 190 nM)[1]. Replacing the 4-methyl group with a 4-methoxy group caused a severe steric/electronic clash in the binding pocket, plummeting the inhibitory activity (Ki = 5.5 μM)[1].
Quantitative Reactivity Comparison
| Parameter | 4-Methoxy-pyridin-2-one | 4-Methyl-pyridin-2-one |
| Electronic Effect | Strong +M, Weak -I | Weak +I, Hyperconjugation |
| Lithiation Site | Exclusive C-3 (Ring)[2] | Lateral (-CH3 group) |
| EAS Reactivity | Highly activated (Fast) | Moderately activated |
| N-Alkylation Yields | High (requires PTC/specific base)[4] | High (standard or acid-catalyzed)[3] |
| Photocycloaddition | Highly regio/stereospecific[5] | Less selective |
| IDH1 Inhibitor Potency | Poor (Ki = 5.5 μM)[1] | Excellent (Ki = 190 nM)[1] |
Validated Experimental Protocols
Protocol A: Regioselective C-3 Lithiation of 4-Methoxy-pyridin-2-one[2]
Causality Note: The use of anhydrous THF and cryogenic temperatures (-78 °C) is mandatory to stabilize the transient ortho-lithiated species and prevent nucleophilic attack by n-BuLi on the pyridone carbonyl.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-methoxy-pyridin-2-one (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Metalation: Add n-butyllithium (2.2 equiv, 1.6 M in hexanes) dropwise via syringe. Note: 2.2 equivalents are required because the first equivalent deprotonates the N-H (forming the lithium salt), and the second equivalent performs the C-3 directed lithiation.
-
Aging: Stir the deep yellow/orange solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., Methyl iodide, 2.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Self-Validation (In-Process Control): Quench a 0.1 mL reaction aliquot with D2O. Analyze via 1H NMR. The complete disappearance of the C-3 proton singlet (typically ~6.2 ppm) while retaining the C-5 and C-6 doublets confirms successful and exclusive C-3 metalation.
Step-by-step workflow for the C-3 directed lithiation of 4-methoxy-pyridin-2-one.
Protocol B: Chemoselective N-Alkylation of 4-Methyl-pyridin-2-one[3]
Causality Note: To overcome the ambident nature of the pyridone anion and avoid mixtures of N- and O-alkylated products, specific catalytic conditions (such as p-toluenesulfonic acid) thermodynamically drive the reaction toward the N-alkylated product.
-
Preparation: Charge a reaction vial with 4-methyl-pyridin-2-one (1.0 equiv) and the alkylating agent (e.g., a 2H-azirine or standard alkyl halide, 1.2 equiv).
-
Catalyst Addition: Add p-toluenesulfonic acid (PTSA) (10 mol%) as a Brønsted acid catalyst[3].
-
Solvent & Heat: Suspend the mixture in a suitable solvent (e.g., DCE or Toluene) and heat to 80 °C for 12 hours.
-
Workup: Dilute with ethyl acetate, wash with saturated aqueous NaHCO3 to neutralize the catalyst, and concentrate under reduced pressure.
-
Self-Validation (In-Process Control): Analyze the crude mixture via 13C NMR. The presence of a carbonyl carbon peak at ~162-164 ppm confirms N-alkylation (retention of the pyridone core). A shift of this peak to ~155 ppm indicates undesired O-alkylation (formation of a pyridine core).
References
- A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones...ResearchGate.
- Photoreactivity of 2-pyridones with furan, benzene, and naphthalene. Inter- and intramolecular photocycloadditions.PubMed (NIH).
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride
This guide provides essential safety and handling protocols for 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride (CAS No. 1450662-30-2), a compound utilized in advanced research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar aminopyridine derivatives to establish a robust framework for safe laboratory operations. The recommendations herein are grounded in the precautionary principle, ensuring the highest level of protection for all personnel.
Hazard Analysis: Understanding the Risks
While a detailed toxicological profile for 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride is not publicly available, the known hazards of related aminopyridine compounds provide a strong basis for a conservative risk assessment. Aminopyridines as a class are recognized for their potential toxicity. For instance, 4-aminopyridine is classified as fatal if swallowed and toxic in contact with skin or if inhaled[1][2].
A closely related compound, 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride, has the following hazard statements:
-
H302: Harmful if swallowed[3].
-
H315: Causes skin irritation[3].
-
H319: Causes serious eye irritation[3].
-
H335: May cause respiratory irritation[3].
Based on this data, it is prudent to handle 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride as a substance that is harmful if ingested, an irritant to the skin and eyes, and a potential respiratory tract irritant.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with the rationale for each selection rooted in the potential hazards.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | To prevent skin contact and potential absorption or irritation[4]. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a significant splash hazard. | To protect the eyes from dust particles and splashes, which can cause serious irritation[5][6]. |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory. | To prevent accidental skin exposure from spills or splashes[4]. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood. | To avoid the inhalation of dust or aerosols, which may cause respiratory tract irritation[1][5]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for ensuring a safe laboratory environment. The following workflow is designed to minimize exposure and prevent contamination.
Preparation
-
Fume Hood Verification: Ensure that the chemical fume hood is certified and functioning correctly before commencing any work.
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.
Handling
-
Work Within Fume Hood: All manipulations of 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride, including weighing and solution preparation, must be performed inside a chemical fume hood[5].
-
Minimize Dust: Handle the solid material carefully to avoid the generation of dust.
-
Prudent Quantities: Use the smallest practical amount of the compound for the experiment to minimize waste and potential exposure[4].
-
Container Management: Keep the container tightly sealed when not in use to prevent the release of dust or vapors[6].
Post-Handling
-
Decontamination: Thoroughly decontaminate the work area, including the balance and any other equipment used, after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[4].
-
PPE Removal: Properly remove and dispose of contaminated PPE, particularly gloves, in the designated waste stream.
The logical flow for selecting and using PPE can be visualized as follows:
Caption: Workflow for PPE Selection and Safe Handling.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection
-
Designated Container: All waste containing 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, properly labeled, and sealed hazardous waste container[5].
-
Segregation: Do not mix this waste stream with incompatible materials.
Disposal Procedure
-
Institutional Guidelines: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Adhere strictly to all local, state, and federal regulations.
-
Incineration: For aminopyridine compounds, incineration at an approved facility is a common disposal method[7].
The disposal process can be visualized with the following diagram:
Caption: Step-by-step chemical waste disposal workflow.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with 3-(Aminomethyl)-4-methoxypyridin-2(1H)-one hydrochloride, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
- National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem.
- ChemScene. (n.d.). 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride.
- Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine.
- Sigma-Aldrich. (n.d.). 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride.
- Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.
- Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine.
- NextSDS. (n.d.). 3-(aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one hydrochloride.
- Autech Industry Co.,Limited. (n.d.). 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride.
- Chemstock. (n.d.). Chemwatch MSDS 2671-1.
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- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. lobachemie.com [lobachemie.com]
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- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. chemstock.ae [chemstock.ae]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
